molecular formula C11H8N2O4 B8488154 5-Nitro-3-isoquinolinyl acetate

5-Nitro-3-isoquinolinyl acetate

Cat. No. B8488154
M. Wt: 232.19 g/mol
InChI Key: RCZQNWLDICDLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933311B2

Procedure details

5-Nitro-3-isoquinolinol (3.40 g, 17.9 mmol) in acetic anhydride (40 mL) was treated with acetic acid (5 mL) and pyridine (5 mL) and heated at 120° C. for 2 hours. The mixture was cooled to room temperature and concentrated under reduced pressure to provide the title compound which was used in the next step without further purification. MS (ESI+) m/z 233 (M+H)+; MS (ESI−) m/z 231 (M−H)−; 1H NMR (DMSO, 300 MHz) isomers δ 2.39 (s, 3H), 7.88 (m, 1H), 8.27 (m, 1H), 8.50 (m, 1H), 8.65, 8.74 (d, J 7.8, 1H), 9.47, 9.55 (s, 1H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([OH:14])[N:8]=[CH:9]2)([O-:3])=[O:2].[C:15](O)(=[O:17])[CH3:16].N1C=CC=CC=1>C(OC(=O)C)(=O)C>[C:15]([O:14][C:7]1[N:8]=[CH:9][C:10]2[C:5]([CH:6]=1)=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=[CH:12][CH:11]=2)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.